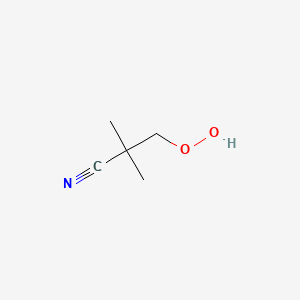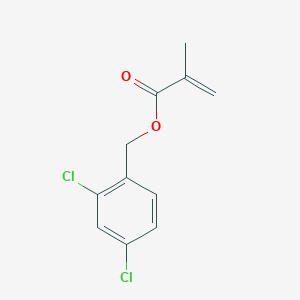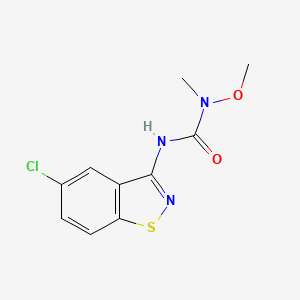
4-Methylcyclohepta-3,6-diene-1,2,5-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylcyclohepta-3,6-diene-1,2,5-trione is an organic compound with the molecular formula C8H6O3. It is a derivative of cycloheptadiene and contains three ketone groups. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylcyclohepta-3,6-diene-1,2,5-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylcycloheptadiene with oxidizing agents to introduce the ketone functionalities. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
化学反応の分析
Types of Reactions
4-Methylcyclohepta-3,6-diene-1,2,5-trione undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of the original compound.
科学的研究の応用
4-Methylcyclohepta-3,6-diene-1,2,5-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Methylcyclohepta-3,6-diene-1,2,5-trione involves its interaction with various molecular targets. The compound’s ketone groups can form hydrogen bonds and interact with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Cyclohepta-3,6-diene-1,2,5-trione: A similar compound without the methyl group.
4-Methylcyclohepta-3,6-diene-1,2,4-trione: A structural isomer with a different arrangement of ketone groups.
Uniqueness
4-Methylcyclohepta-3,6-diene-1,2,5-trione is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs.
特性
CAS番号 |
103428-56-4 |
|---|---|
分子式 |
C8H6O3 |
分子量 |
150.13 g/mol |
IUPAC名 |
4-methylcyclohepta-3,6-diene-1,2,5-trione |
InChI |
InChI=1S/C8H6O3/c1-5-4-8(11)7(10)3-2-6(5)9/h2-4H,1H3 |
InChIキー |
NWFPTEPKWUXJJT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C(=O)C=CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Methoxy-6-methyl-5-[phenyl(phenylsulfanyl)methyl]-2H-pyran-2-one](/img/structure/B14327857.png)
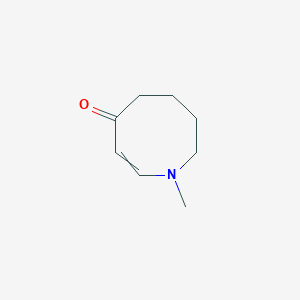

![3-[2-(Acetyloxy)ethyl]-5-cyano-1-ethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide](/img/structure/B14327890.png)
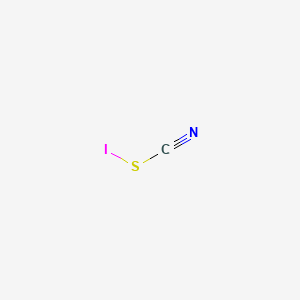
![Benzene, 1-methoxy-4-[(3-phenylpropoxy)methyl]-](/img/structure/B14327906.png)
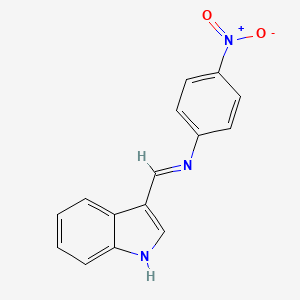
![4,4'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14327915.png)
